2-cyclohexyl-2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)acetaldehyde
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Overview
Description
2-cyclohexyl-2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)acetaldehyde is a complex organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by its unique structure, which includes a boron atom integrated into a bicyclic framework. The presence of boron in the structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-cyclohexyl-2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)acetaldehyde typically involves the reaction of cyclohexyl ketones with boronic acids under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The boron atom in the structure can be oxidized to form boronic acids or borates.
Reduction: The carbonyl groups in the structure can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-cyclohexyl-2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)acetaldehyde has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its ability to interact with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)acetaldehyde involves its interaction with molecular targets through its boron atom. The boron atom can form coordinate bonds with various biomolecules, affecting their function. The compound can also participate in redox reactions, altering the oxidative state of its targets. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 2-cyclohexyl-2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)acetaldehyde include other boron-containing heterocycles, such as:
- 4-Methyl-8-(3-nitrocyclohexyl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
- 4-Methyl-2,6-dioxo-8-[4’-(trifluoromethoxy)-3-biphenylyl]hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide These compounds share a similar boron-containing bicyclic structure but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of substituents in this compound imparts distinct reactivity and potential applications .
Properties
IUPAC Name |
2-cyclohexyl-2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO5/c1-15-7-12(17)19-14(15,20-13(18)8-15)11(9-16)10-5-3-2-4-6-10/h9-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUAFQNQEFKGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C(C=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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